molecular formula C11H14O2 B106509 Isobutyl benzoate CAS No. 120-50-3

Isobutyl benzoate

Cat. No. B106509
CAS RN: 120-50-3
M. Wt: 178.23 g/mol
InChI Key: KYZHGEFMXZOSJN-UHFFFAOYSA-N
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Patent
US03976635

Procedure details

A mixture comprising benzoic acid (1.22 g), ethyl 2-isobutoxycarbonyloxyimino-2-cyanoacetate (2.42 g), triethylamine (1.4 ml) and ethyl acetate (20 ml) is stirred at room temperature for 1 hour and then admixed with water. The ethyl acetate layer is separated and treated as in Example A to give isobutyl benzoate (1.7 g) as an oil.
Quantity
1.22 g
Type
reactant
Reaction Step One
Name
ethyl 2-isobutoxycarbonyloxyimino-2-cyanoacetate
Quantity
2.42 g
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([OH:9])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH2:10](OC(ON=C(C#N)C(OCC)=O)=O)[CH:11]([CH3:13])[CH3:12].C(N(CC)CC)C.C(OCC)(=O)C>O>[C:1]([O:9][CH2:10][CH:11]([CH3:13])[CH3:12])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
1.22 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)O
Name
ethyl 2-isobutoxycarbonyloxyimino-2-cyanoacetate
Quantity
2.42 g
Type
reactant
Smiles
C(C(C)C)OC(=O)ON=C(C(=O)OCC)C#N
Name
Quantity
1.4 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ethyl acetate layer is separated
ADDITION
Type
ADDITION
Details
treated as in Example A

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)OCC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g
YIELD: CALCULATEDPERCENTYIELD 95.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.